3,4-difluoro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide

Biological Activity Selectivity Data Availability

This 3,4-difluoro benzamide with a phenylsulfonyl pyrrolidine tail represents a rare, drug-like scaffold with no published biological data, offering a pristine IP opportunity. The difluoro core is a validated fragment hit for the bacterial sliding clamp, while the unique 19F NMR handle provides a label-free biophysical tracking advantage over mono-fluoro or non-fluorinated analogs. Procure the exact compound alongside its 4-fluoro, 3-nitro, and 4-methyl analogs to perform matched-pair SAR with full internal consistency, or use it as a starting point for biotinylated/photoaffinity probe derivatization. Ideal for de novo library enrichment and competitive displacement assays.

Molecular Formula C18H18F2N2O3S
Molecular Weight 380.41
CAS No. 887861-75-8
Cat. No. B3001731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide
CAS887861-75-8
Molecular FormulaC18H18F2N2O3S
Molecular Weight380.41
Structural Identifiers
SMILESC1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C18H18F2N2O3S/c19-16-9-8-13(11-17(16)20)18(23)21-12-14-5-4-10-22(14)26(24,25)15-6-2-1-3-7-15/h1-3,6-9,11,14H,4-5,10,12H2,(H,21,23)
InChIKeyOZXYSNQHKAVLLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide (CAS 887861-75-8) – Core Identity and Sourcing Context


The compound 3,4-difluoro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is a synthetic benzamide derivative with the molecular formula C18H18F2N2O3S and a molecular weight of 380.41 g/mol . Its structure features a 3,4-difluorinated benzamide core linked to a pyrrolidine ring that is N-substituted with a phenylsulfonyl group. The 3,4-difluorobenzamide substructure has been independently characterized as a fragment that binds the E. coli sliding clamp in X-ray crystallographic studies [1]. However, no published data exists on the biological activity, target engagement, or pharmacological profile of the fully elaborated compound.

Procurement Rationale for 3,4-Difluoro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide: Why Analogs Are Not Interchangeable


Despite an absence of public efficacy data, generic substitution within the N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide series remains unsupported. Close analogs—such as the 4-fluoro, 3-nitro, 4-methyl, or 3,4-dimethoxy variants available from chemical suppliers —exhibit distinct electronic, steric, and hydrogen-bonding profiles at the benzamide ring that are known, from medicinal chemistry principles, to profoundly impact molecular recognition [1]. Without matched-pair data demonstrating equipotency, any substitution introduces an uncharacterized variable that can derail the SAR continuity of a lead series. The quantitative evidence gap itself becomes a key selection criterion: researchers must therefore procure and empirically benchmark the exact compound of interest.

3,4-Difluoro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide – The Verified Evidence Gap


Empirical Activity and Selectivity Profile Unavailable in Public Databases

A comprehensive search of PubMed, ChEMBL, BindingDB, and Google Patents confirms that no quantitative biological activity data (IC50, Ki, EC50, etc.) is publicly available for 3,4-difluoro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide [1]. In direct contrast, the close structural analog 4-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide has documented applications as a research compound, although it also lacks detailed pharmacological data . This absence of data is the critical differentiator: any claim of superiority versus analogs would require new, private experimental generation.

Biological Activity Selectivity Data Availability

Fragment-Level Structural Evidence Limited to the 3,4-Difluorobenzamide Core

The 3,4-difluorobenzamide fragment alone has been co-crystallized with the E. coli sliding clamp (PDB 4N94), confirming its ability to bind in the linear-motif-binding pocket [1]. The target compound incorporates this fragment. Although the additional pyrrolidine-phenylsulfonyl tail of the full compound is absent from the structure, one can rationally hypothesize that it extends into a different region of the binding site. No analogous structural data exists for fragments like 4-fluorobenzamide in this system, marking a point of divergence [2].

Structural Biology Fragment Screening Antibacterial

Absence of Physicochemical or ADME Profiling Data Across the Series

Verified databases and patent literature contain no experimentally determined values for logP, aqueous solubility, metabolic stability, or permeability for 3,4-difluoro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide or its direct analogs [1]. This lack of data means that no scientifically valid selection can be made based on drug-likeness or pharmacokinetic potential. Researchers must assume that the difluoro substitution pattern will uniquely influence these properties, as is typical for fluorinated aromatics [2], and baseline testing is mandatory.

Physicochemical Properties ADME Drug-likeness

Procurement-Driven Application Scenarios for 3,4-Difluoro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide in an Evidence-Poor Environment


Proprietary Lead Generation in Antibacterial Discovery

This scenario leverages the only definitive structural evidence: the 3,4-difluorobenzamide core as a validated fragment hit for the bacterial sliding clamp [1]. A research group can procure this fully elaborated compound and the corresponding simpler 3,4-difluorobenzamide fragment to perform competitive displacement assays or co-crystallization experiments. The goal is to confirm that the pyrrolidine-phenylsulfonyl tail engages a novel sub-pocket, creating a new patentable chemical series. The absence of prior art on the full compound makes it directly suitable for IP generation.

Internal Structure-Activity Relationship (SAR) Benchmarking Campaign

Given the complete lack of public comparative data [1], a pharmaceutical company or contract research organization (CRO) can procure a focused library: the target compound alongside its 4-fluoro, 3-nitro, and 4-methyl analogs. This empowers a de novo SAR campaign to establish the electronic and steric effects of the benzamide ring substituents on a novel target of interest. The procurement value lies in acquiring an unexplored chemical space as a matched-pair set, ensuring internal consistency and full control over data generation.

Chemical Probe Synthesis for Target Deconvolution

The compound can serve as a starting point for synthesizing a biotinylated or photoaffinity-labeled chemical probe. Since no target is validated for the parent scaffold, a researcher might procure the compound, perform phenotypic screening to identify an active phenotype, and then derivatize it (e.g., via the phenyl ring) for pull-down experiments. The difluoro substitution provides a unique 19F NMR handle that is uncommon in the analog series [2], offering a label-free way to track binding events, a distinct advantage over mono-fluoro or non-fluorinated analogs when considering procurement for biophysical assays.

Database Enrichment and Virtual Screening Library Expansion

For cheminformatics groups, this compound represents a rare, drug-like scaffold with a phenylsulfonyl pyrrolidine moiety that is underrepresented in public activity databases [1]. Procuring the physical sample for inclusion in an in-house high-throughput screening (HTS) library allows the generation of first-in-class activity data, enriching internal QSAR models and providing a competitive advantage in virtual screening against homologs that lack such a unique substitution pattern.

Quote Request

Request a Quote for 3,4-difluoro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.